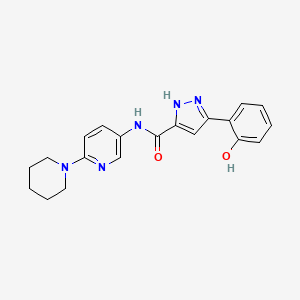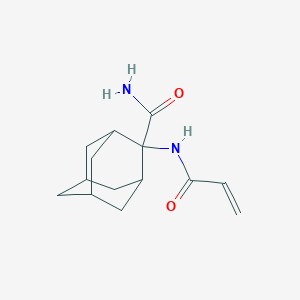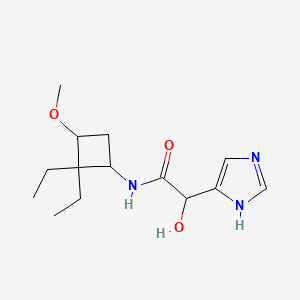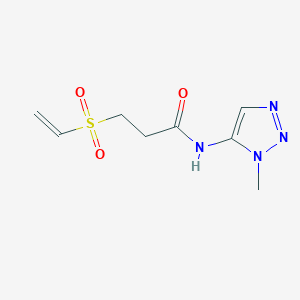![molecular formula C16H24N4O B7445780 N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide](/img/structure/B7445780.png)
N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine structure.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a metal catalyst.
Final Coupling: The final step involves coupling the piperidine derivative with the pyrazole derivative and the cyclopropyl group, followed by the addition of the prop-2-enamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an agonist or antagonist for specific receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(2R,4S,5R)-5-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}-1-propanesulfonamide
- N-{[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl}prop-2-enamide
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Eigenschaften
IUPAC Name |
N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-15(21)17-11-12-5-4-10-20(13-6-7-13)16(12)14-8-9-18-19(14)2/h3,8-9,12-13,16H,1,4-7,10-11H2,2H3,(H,17,21)/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIGVYZFYTNSD-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCN2C3CC3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCN2C3CC3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Cyclobutyl-1-methylpyrazol-4-yl)-[3-(2,3-dichlorophenoxy)azetidin-1-yl]methanone](/img/structure/B7445701.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B7445702.png)
![[8-fluoro-1-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]methanol](/img/structure/B7445719.png)


![4-(2,3-dihydropyrido[4,3-b][1,4]oxazine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7445731.png)
![2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B7445750.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2,5-difluoro-9-oxo-10H-acridine-4-carboxamide](/img/structure/B7445752.png)
![5-methyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7445757.png)

![2,3-dichloro-N-[(2-hydroxy-1-methylcyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B7445765.png)
![1H-imidazo[4,5-b]pyridin-7-yl-(5-methyl-1,4-oxazepan-4-yl)methanone](/img/structure/B7445773.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)

